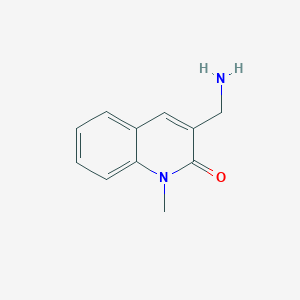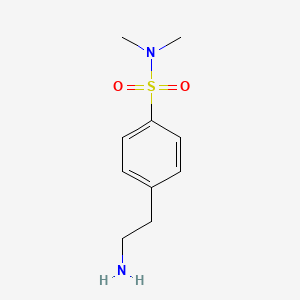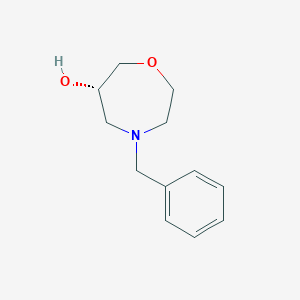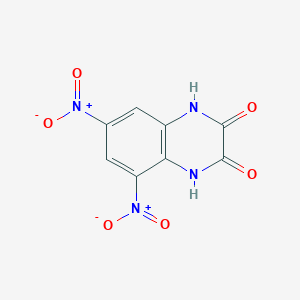
5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione: is a nitrogen-containing heterocyclic compound with the molecular formula C8H4N4O6. It is known for its unique structure, which includes two nitro groups at positions 5 and 7, and a quinoxaline core. This compound has significant applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione typically involves the reaction of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This one-pot reaction is carried out at room temperature using a simple grinding method, which ensures high atom economy and efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the green synthesis approach mentioned above can be scaled up for industrial applications due to its simplicity and environmental friendliness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the function of glutamate receptors. It acts as a competitive antagonist for non-NMDA glutamate receptors, specifically targeting AMPA and kainate receptors .
Medicine: The compound has potential therapeutic applications due to its ability to modulate glutamate receptor activity. It is being investigated for its role in neuroprotection and the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of various chemical products .
Mecanismo De Acción
The primary mechanism of action of 5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione involves its interaction with glutamate receptors. It acts as a competitive antagonist for non-NMDA glutamate receptors, specifically targeting AMPA and kainate receptors. By binding to these receptors, it inhibits the excitatory neurotransmitter glutamate from exerting its effects, thereby modulating synaptic transmission and neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds:
- 6,7-Dinitroquinoxaline-2,3-dione
- 5-Amino-1,4-dihydro-quinoxaline-2,3-dione
- 2,3-Dihydroxyquinoxaline
Comparison: 5,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione is unique due to the presence of nitro groups at positions 5 and 7, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of receptor binding affinity and specificity .
Propiedades
Fórmula molecular |
C8H4N4O6 |
|---|---|
Peso molecular |
252.14 g/mol |
Nombre IUPAC |
5,7-dinitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H,(H,9,13)(H,10,14) |
Clave InChI |
YUVRBZPHIDJESL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



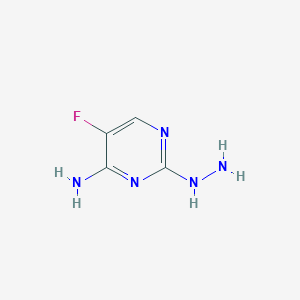
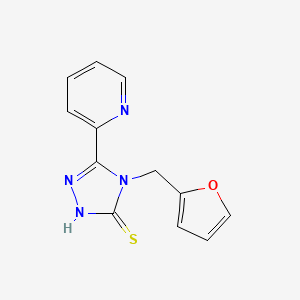
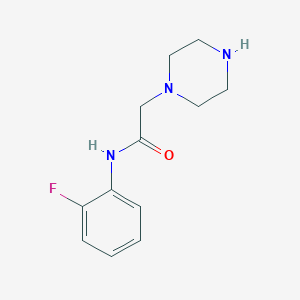
![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline](/img/structure/B1341050.png)
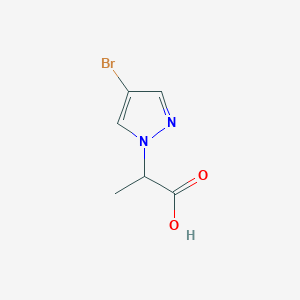

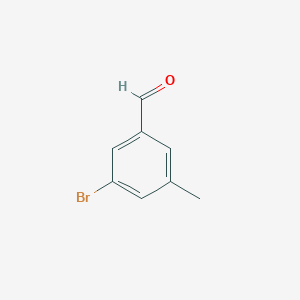
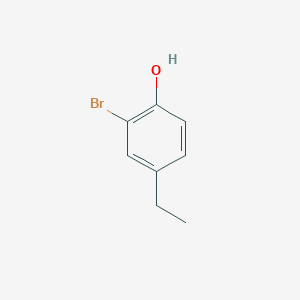
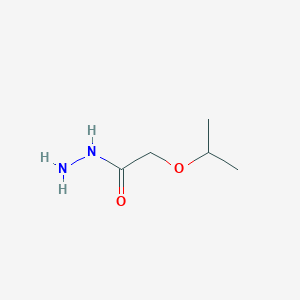
![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)
